N2-methyl-4-propoxy-1,2-Benzenediamine

Description

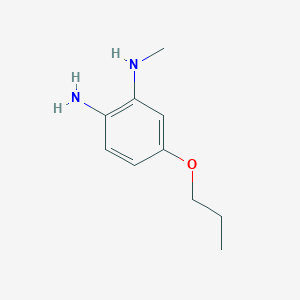

N2-Methyl-4-propoxy-1,2-benzenediamine is a substituted benzenediamine derivative characterized by:

- A methyl group (-CH₃) on the N2 nitrogen of the 1,2-diamine backbone.

- A propoxy group (-OCH₂CH₂CH₃) at the para position (C4) of the benzene ring.

This structural configuration confers unique electronic and steric properties. The propoxy group acts as an electron-donating substituent via resonance, while the N2-methylation reduces the hydrogen-bonding capacity of the secondary amine.

Properties

CAS No. |

859877-41-1 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

2-N-methyl-4-propoxybenzene-1,2-diamine |

InChI |

InChI=1S/C10H16N2O/c1-3-6-13-8-4-5-9(11)10(7-8)12-2/h4-5,7,12H,3,6,11H2,1-2H3 |

InChI Key |

PRWHUSNIGUWULY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)N)NC |

Origin of Product |

United States |

Scientific Research Applications

N2-methyl-4-propoxy-1,2-Benzenediamine has various applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be used as a probe in biological studies to understand cellular processes.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N2-methyl-4-propoxy-1,2-Benzenediamine exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

4-Bromo-1,2-Benzenediamine (CAS 1575-37-7)

Structural Differences :

- Substituent at C4: Bromo (-Br) instead of propoxy (-OCH₂CH₂CH�3).

- No methylation on the N2 amine.

Comparison :

- The bromo group is electron-withdrawing , which increases the electrophilicity of the benzene ring compared to the electron-donating propoxy group in the target compound.

4-Chloro-N1,N1-Dipropyl-1,2-Benzenediamine (CAS 926269-40-1)

Structural Differences :

- Substituent at C4: Chloro (-Cl) instead of propoxy.

- N1 nitrogen is dipropylated (-N(CH₂CH₂CH₃)₂), while the target compound has a methyl group on N2.

Key Properties :

Comparison :

- The chloro substituent is electron-withdrawing , contrasting with the propoxy group’s electron-donating nature. This difference would influence reactivity in aromatic substitution reactions.

- The dipropyl groups on N1 create a tertiary amine , increasing steric bulk and lipophilicity compared to the secondary N2-methyl group in the target compound.

- The predicted pKa (~6.96) suggests reduced basicity relative to unsubstituted benzenediamines, though direct comparison with the target compound’s pKa is unavailable.

General Trends in Substituent Effects

Research Implications and Limitations

- Electronic Effects : The propoxy group in the target compound likely enhances ring activation for electrophilic substitution compared to bromo/chloro analogues, though experimental data are needed.

- Data Gaps : Critical properties (e.g., boiling point, density, pKa) for this compound are absent in the provided evidence, necessitating further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.